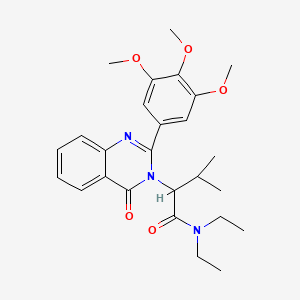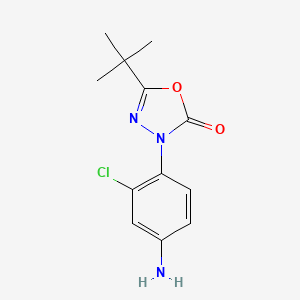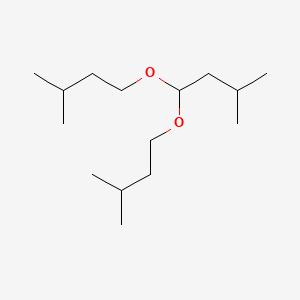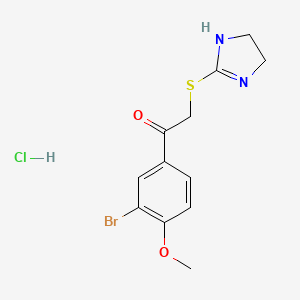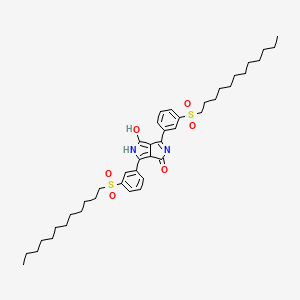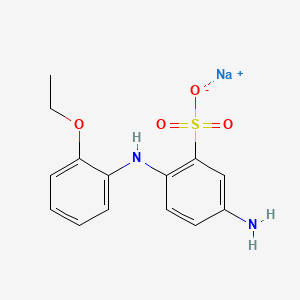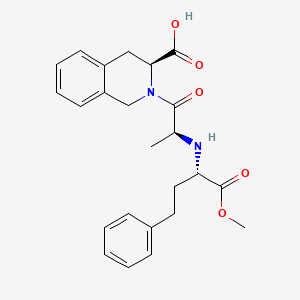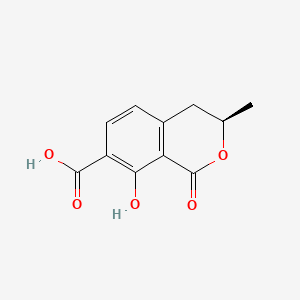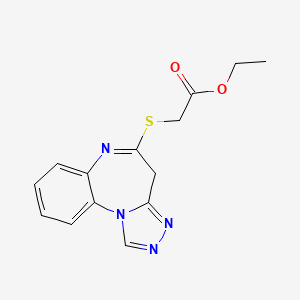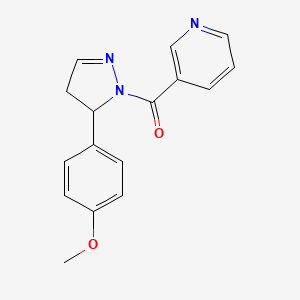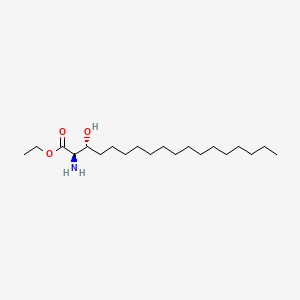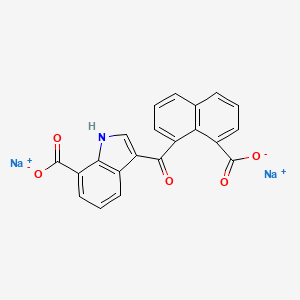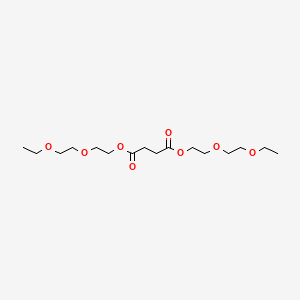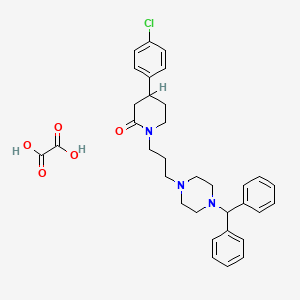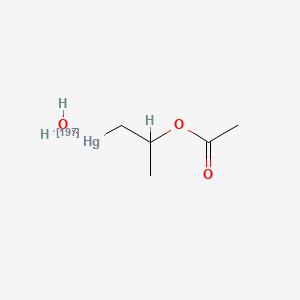
Merisoprol acetate Hg 197
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Merisoprol acetate Hg 197 involves the radiolabeling of organic precursor compounds with non-carrier-added (NCA) 197(m)Hg by electrophilic substitution . This method ensures the stability of the compound for in vivo applications.
Industrial Production Methods: Industrial production of this compound is typically carried out through custom synthesis due to its specialized nature. The process involves maintaining strict reaction conditions to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Merisoprol acetate Hg 197 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury-based compounds.
Substitution: Electrophilic substitution is a common reaction for the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like mercury(II) acetate and acetic acid.
Major Products Formed: The major products formed from these reactions include various mercury-containing compounds, which are used in further scientific research and applications .
Scientific Research Applications
Merisoprol acetate Hg 197 has a wide range of applications in scientific research, including:
Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.
Biology: Employed in biological studies to track the movement and distribution of mercury within biological systems.
Industry: Applied in industrial processes that require precise tracking of mercury-containing compounds.
Mechanism of Action
The mechanism of action of Merisoprol acetate Hg 197 involves its radioactive properties. The compound emits gamma radiation, which can be detected using specialized imaging equipment. This allows researchers to visualize the distribution and concentration of the compound within a biological system. The molecular targets and pathways involved include the binding of mercury to specific proteins and enzymes, which can be tracked using radiographic techniques .
Comparison with Similar Compounds
Merisoprol Hg 197: Another radiotracer with a similar structure but different chemical properties.
Merisoprol acetate Hg 203: A variant of Merisoprol acetate with a different mercury isotope.
Uniqueness: Merisoprol acetate Hg 197 is unique due to its specific radioactive properties and stability, making it highly suitable for in vivo applications in nuclear medical diagnostics and endoradionuclide therapy .
Properties
CAS No. |
24359-51-1 |
|---|---|
Molecular Formula |
C5H11HgO3 |
Molecular Weight |
316.11 g/mol |
IUPAC Name |
2-acetyloxypropyl(197Hg)mercury-197;hydrate |
InChI |
InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1-4; |
InChI Key |
XEYXXNNANYYHGB-MXQXJSJFSA-N |
Isomeric SMILES |
CC(C[197Hg])OC(=O)C.O |
Canonical SMILES |
CC(C[Hg])OC(=O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


